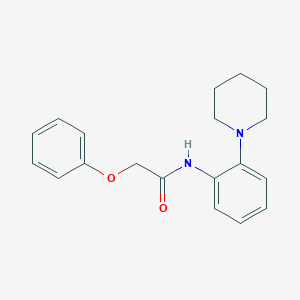![molecular formula C20H14ClN3O2S B244956 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244956.png)
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. The compound has shown promising results in several studies, and its potential applications in the field of medicine and drug development are being explored.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of CK1δ, a protein kinase that plays a crucial role in regulating various cellular processes. CK1δ is involved in the regulation of the Wnt/β-catenin signaling pathway, which is essential for cell proliferation, differentiation, and survival. Inhibition of CK1δ by 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide leads to the activation of the Wnt/β-catenin pathway, which can have several beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide have been studied extensively. The compound has been shown to inhibit the growth and proliferation of cancer cells by activating the Wnt/β-catenin pathway. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high potency and specificity for CK1δ. The compound is also readily available and can be synthesized using relatively simple methods. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One potential direction is the development of the compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is the use of the compound as a tool in genetic research to study the role of CK1δ in various cellular processes. Additionally, further studies are needed to determine the long-term effects of the compound and its potential toxicity.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves a multi-step process. The initial step involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone to form 2-(4-chlorophenylthio)acetophenone. This intermediate is then reacted with 3-(2-bromoacetyl)oxazolo[4,5-b]pyridine to form the final product.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a tool in genetic research and as a chemical probe for studying the role of CK1δ in various cellular processes.
特性
分子式 |
C20H14ClN3O2S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-6-8-16(9-7-14)27-12-18(25)23-15-4-1-3-13(11-15)20-24-19-17(26-20)5-2-10-22-19/h1-11H,12H2,(H,23,25) |
InChIキー |
ALUCHPXHTQGWSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)